molecular formula C9H12N2O3 B8539625 beta-Hydroxyethylamino-6-nitrotoluene

beta-Hydroxyethylamino-6-nitrotoluene

Cat. No.: B8539625
M. Wt: 196.20 g/mol
InChI Key: YXJUTXUDBABPMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Beta-Hydroxyethylamino-6-nitrotoluene is a useful research compound. Its molecular formula is C9H12N2O3 and its molecular weight is 196.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H12N2O3

Molecular Weight

196.20 g/mol

IUPAC Name

2-(2-methyl-3-nitroanilino)ethanol

InChI

InChI=1S/C9H12N2O3/c1-7-8(10-5-6-12)3-2-4-9(7)11(13)14/h2-4,10,12H,5-6H2,1H3

InChI Key

YXJUTXUDBABPMA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])NCCO

Origin of Product

United States

Synthesis routes and methods

Procedure details

25.8 g of the β-chloroethyl N-(2-methyl-3-nitrophenyl)-carbamate prepared under Example 3, stage 1, are initially introduced into the reaction vessel in 250 ml of water. The reaction mixture is heated to 80° C. and 35 g of 50% strength aqueous potassium hydroxide solution are then added in the course of one hour. After the mixture has been subsequently stirred at 75° C. for 3 hours, its pH is brought to 8 with glacial acetic acid, and the reaction mixture is cooled slowly. The product which has precipitated is filtered off with suction, washed with water, and dried at 50° C. in a vacuum drying cabinet.
Name
β-chloroethyl N-(2-methyl-3-nitrophenyl)-carbamate
Quantity
25.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
250 mL
Type
solvent
Reaction Step Four

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